molecular formula C16H24N2O4S B7544680 [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone

Cat. No. B7544680
M. Wt: 340.4 g/mol
InChI Key: PQVCBOUQINLIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s by the pharmaceutical company Hoffmann-La Roche. Ro 15-4513 has been extensively studied for its potential use in scientific research as a tool to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 acts as a selective antagonist of the benzodiazepine receptor site on the GABA-A receptor. It binds to the receptor site and prevents the binding of benzodiazepines, which are positive allosteric modulators of the receptor. This results in a decrease in the sedative and anxiolytic effects of benzodiazepines. [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been shown to have a high affinity for the benzodiazepine receptor site, with a binding affinity that is 10 times higher than that of flumazenil, another benzodiazepine receptor antagonist.
Biochemical and Physiological Effects:
[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been shown to have a number of biochemical and physiological effects on the central nervous system. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, as well as their ability to enhance GABAergic neurotransmission. [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has also been shown to increase the release of dopamine in the striatum, which may contribute to its ability to reduce the reinforcing effects of benzodiazepines.

Advantages and Limitations for Lab Experiments

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has a number of advantages for use in lab experiments. It is a selective antagonist of the benzodiazepine receptor site, which allows for the investigation of the specific effects of benzodiazepines on the central nervous system. [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has also been shown to have a high affinity for the benzodiazepine receptor site, which allows for the precise control of its effects. However, there are also some limitations to the use of [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. Additionally, [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been shown to have some off-target effects, which may complicate the interpretation of its effects.

Future Directions

There are a number of future directions for the use of [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 in scientific research. One area of interest is the investigation of the role of the benzodiazepine receptor site in the development of tolerance and dependence to benzodiazepines. [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been shown to block the development of tolerance to benzodiazepines in animal models, which suggests that it may have potential as a treatment for benzodiazepine dependence. Another area of interest is the investigation of the role of the benzodiazepine receptor site in the modulation of dopamine release in the striatum. [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been shown to increase dopamine release in this brain region, which may have implications for the treatment of addiction and other psychiatric disorders. Finally, there is also interest in the development of new benzodiazepine receptor antagonists that have improved pharmacokinetic properties and fewer off-target effects than [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513.

Synthesis Methods

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 is synthesized through a multi-step process that involves the reaction of 2-methylsulfonylphenylacetic acid with 4-(2-methoxyethyl)-1,4-diazepane-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium hydroxide and methyl iodide to form the final product.

Scientific Research Applications

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been used extensively in scientific research to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system. It has been shown to selectively bind to the benzodiazepine receptor site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines. [4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone 15-4513 has been used to study the role of the benzodiazepine receptor site in the development of tolerance and dependence to benzodiazepines, as well as their withdrawal symptoms.

properties

IUPAC Name

[4-(2-methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-13-12-17-8-5-9-18(11-10-17)16(19)14-6-3-4-7-15(14)23(2,20)21/h3-4,6-7H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVCBOUQINLIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCN(CC1)C(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.